molecular formula C8H13NO3 B1584929 Ethyl 4-oxopiperidine-3-carboxylate CAS No. 67848-59-3

Ethyl 4-oxopiperidine-3-carboxylate

Cat. No. B1584929
CAS RN: 67848-59-3
M. Wt: 171.19 g/mol
InChI Key: RIOSMHYBRAQVHD-UHFFFAOYSA-N
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Description

Ethyl 4-oxopiperidine-3-carboxylate, also known as 1-Carbethoxy-4-piperidone or 1-Ethoxycarbonyl-4-piperidone, is a chemical compound with the molecular formula C8H13NO3 . It is used in the preparation of tertiary alcohols .


Synthesis Analysis

The synthesis of Ethyl 4-oxopiperidine-3-carboxylate involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine . This reaction leads to the formation of pyrido [3,4-d]pyrimidines .


Molecular Structure Analysis

The molecular structure of Ethyl 4-oxopiperidine-3-carboxylate consists of a piperidine ring with a carbonyl group at the 4-position and a carboxylate ester at the 3-position . The molecular weight of this compound is 171.19 .


Chemical Reactions Analysis

Ethyl 4-oxopiperidine-3-carboxylate can undergo condensation reactions with various amines to form complex heterocyclic compounds . For example, it can react with morpholine-4-carboxamidine to form pyrido [3,4-d]pyrimidines .


Physical And Chemical Properties Analysis

Ethyl 4-oxopiperidine-3-carboxylate is a crystalline compound with a melting point of 80-82 °C . It has a refractive index of 1.475 and a density of 1.135 g/mL at 25 °C . It is slightly soluble in water .

Scientific Research Applications

  • Scientific Field: Organic Chemistry and Medicinal Chemistry

    • Application : Ethyl 4-oxopiperidine-3-carboxylate is used in the synthesis of new aroyl heterocyclic (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide and its metal complexes .
    • Methods of Application : This compound was synthesized from the condensation reaction of 4-oxopiperidine-1-carbohydrazide and 2-hydroxynaphthalene-1-carbaldehyde in ethanol . The reaction of metal salt of (M(II/III)·Cl2)·nH2O M = Cr(III), Fe(III), Mn(II), Co(II), Ni(II) and Cu(II) with ligand resulted in the formation of the two types of complexes .
    • Results : The ligand was thoroughly characterized by elemental analysis, FT-IR, UV–Vis, NMR (1H, 13C) and HR-mass spectroscopy . The compounds were excited at λex = 380 nm and observed intense emission intensity at λem = λ 527–533 nm . The molecular docking outcomes revealed the good binding score of ligand with Adenylate kinase, Peptide deformylase (bacterial enzymes) and DNA polymerase (fungal enzyme) . The in vitro antimicrobial potency of ligand and its metal complexes were carried against the bacterial species (Escherichia coli, Salmonella typhi, Staphylococcus aureus, Bacillus substilis), and fungal species (Candida albicans, Aspergillus niger) and showed their promising activity .
  • Scientific Field: Organic Synthesis

    • Application : Ethyl 4-oxo-1-piperidinecarboxylate was used to prepare tertiary alcohols .
    • Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
    • Results : The specific results or outcomes obtained were not provided in the source .
  • Scientific Field: Organic Synthesis
    • Application : Ethyl 4-oxo-1-piperidinecarboxylate is used in the synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride .
    • Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
    • Results : The specific results or outcomes obtained were not provided in the source .
  • Scientific Field: Organic Synthesis
    • Application : Ethyl 4-oxo-1-piperidinecarboxylate is used in the synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride .
    • Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
    • Results : The specific results or outcomes obtained were not provided in the source .

Safety And Hazards

Ethyl 4-oxopiperidine-3-carboxylate is classified as an eye irritant . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. In case of skin contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

ethyl 4-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-12-8(11)6-5-9-4-3-7(6)10/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOSMHYBRAQVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276035
Record name Ethyl 4-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxopiperidine-3-carboxylate

CAS RN

67848-59-3, 4644-61-5
Record name Ethyl 4-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-oxopiperidine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.794
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (360.0 g, 1.21 mol) in EtOH (6.7 L) was added wet Pd/C (55.0 g) under N2 that then was replaced by H2. The reaction mixture was stirred at rt for 4 h, filtered and concentrated to give a crude product. The crude product was slurried with EtOH (200 mL) for 2 h and then filtered. The filtered cake was washed with MTBE and the combined organic phases were concentrated to give the title compound (222.0 g, 1.07 mol, 88.4%).
Quantity
360 g
Type
reactant
Reaction Step One
Name
Quantity
6.7 L
Type
solvent
Reaction Step One
Name
Quantity
55 g
Type
catalyst
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
88.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-oxopiperidine-3-carboxylate
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Ethyl 4-oxopiperidine-3-carboxylate
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Ethyl 4-oxopiperidine-3-carboxylate
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Ethyl 4-oxopiperidine-3-carboxylate
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Ethyl 4-oxopiperidine-3-carboxylate
Reactant of Route 6
Ethyl 4-oxopiperidine-3-carboxylate

Citations

For This Compound
30
Citations
M Solymár, E Forró, F Fülöp - Tetrahedron: Asymmetry, 2004 - Elsevier
… Ethyl 4-oxopiperidine-3-carboxylate hydrochloride 2 (6.05 g, 29.23 mmol) was dissolved in CH 2 Cl 2 , and Et 3 N (11.86 g, 117.21 mmol) was added. The mixture was stirred for 2 h …
Number of citations: 19 www.sciencedirect.com
T Jing, X Miao, F Jiang, M Guo, L Xing, J Zhang… - Bioorganic & Medicinal …, 2018 - Elsevier
… To the mixture of ethyl 4-oxopiperidine-3-carboxylate hydrochloride (1) (53.8 g, 0.206 mol) and N,N-diisopropylethylamine (DIPEA) (84.0 g, 0.651 mol) was added to dichloromethane (…
Number of citations: 22 www.sciencedirect.com
D Zhang, Y Yan, G Jin, B Liu, X Ma, D Han… - Archiv der …, 2018 - Wiley Online Library
Novel series of 4‐anilino‐7,8‐dihydropyrido[4,3‐d]pyrimidine‐6(5H)‐carboxylates (5a–p, 7, and 8a–e) were synthesized and evaluated for their antiproliferative activity against the A549…
Number of citations: 11 onlinelibrary.wiley.com
JW Lockman, BR Murphy, DF Zigar… - Journal of Medicinal …, 2010 - ACS Publications
… Lastly, 5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one core 43 was made through the condensation of ethyl 4-oxopiperidine-3-carboxylate with guanidine hydrochloride in the …
Number of citations: 41 pubs.acs.org
ED Smith, NA Vinson, D Zhong, BD Berrang… - Bioorganic & medicinal …, 2008 - Elsevier
… A solution of di-tert-butyl dicarbonate (35.5 g, 0.17 mol) in CH 2 Cl 2 (70 mL, anhydrous) was added dropwise to a stirred solution of ethyl 4-oxopiperidine-3-carboxylate hydrochloride (4…
Number of citations: 11 www.sciencedirect.com
C Molinaro, S Shultz, A Roy, S Lau… - The Journal of …, 2011 - ACS Publications
… available ethyl 4-oxopiperidine-3-carboxylate (8), 2,5-dibromopyridine (9) and p-cresol (7). … The suspension of ethyl 4-oxopiperidine-3-carboxylate (5980 g, 28.8 mol) in MeTHF (48 L) …
Number of citations: 32 pubs.acs.org
P Amutha, S Nagarajan - Synthetic Communications®, 2009 - Taylor & Francis
… A mixture of ethyl 4-oxopiperidine-3-carboxylate (0.01 mol, 1.0 eq.) and guanidine hydrochloride (0.012 mol, 1.2 eq.) was added to the sodium ethanolate solution (dry sodium 0.25 g in …
Number of citations: 6 www.tandfonline.com
A Lohse, H HelligsøJensen, P Bach… - Journal of the Chemical …, 2000 - pubs.rsc.org
… The starting material for the synthesis was the commercial available ethyl 4-oxopiperidine-3-carboxylate hydrochloride which was protected with di-tert-butyl pyrocarbonate by a known …
Number of citations: 26 pubs.rsc.org
Ž Zajec, J Dernovšek, M Distel, M Gobec, T Tomašič - Bioorganic chemistry, 2023 - Elsevier
… the 5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(4H)-one core were obtained by reacting intermediates 2a-d with Boc- or Cbz-protected ethyl 4-oxopiperidine-3-carboxylate …
Number of citations: 1 www.sciencedirect.com
DW Knight, N Lewis, AC Share, D Haigh - Journal of the Chemical …, 1998 - pubs.rsc.org
… Di-tert-butyl dicarbonate (5.8 g, 26.5 mmol) in dichloromethane (10 ml) was added dropwise to a stirred solution of ethyl 4-oxopiperidine-3-carboxylate hydrochloride (5.0 g, 24.1 mmol; …
Number of citations: 32 pubs.rsc.org

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